
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid
説明
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is a useful research compound. Its molecular formula is C20H18O10 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Polymers and Supramolecular Assemblies
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is involved in the formation of coordination polymers and supramolecular assemblies. These polymers are synthesized with various d-metal ions and exhibit three-dimensional polymeric architectures. The flexibility of the ligands plays a crucial role in the formation of these structures (Karmakar & Goldberg, 2011).
Hydrothermal Synthesis and Structural Properties
This compound is used in the hydrothermal synthesis of new compounds. These synthesized compounds have been characterized using X-ray diffraction, elemental analysis, IR spectra, and thermogravimetric analysis. The resulting compounds exhibit distinct structural features and properties, such as three-dimensional networks and photoluminescent properties (Pan et al., 2008).
Photoluminescent Properties and Frameworks
Studies have explored the photoluminescent properties and thermogravimetric properties of coordination polymers based on this acid. These frameworks are structured by combining the acid with transitional metal cations and ancillary bridging linkers (Gao et al., 2016).
Enhancing Proton Conductivities in Nafion Composite Membranes
In recent research, coordination polymers containing this acid have been investigated for their potential to enhance proton conductivities when incorporated into Nafion composite membranes. The structure of these compounds facilitates the formation of hydrogen bonds, which is beneficial for proton conducting behavior (Chu et al., 2021).
Metal-Organic Frameworks (MOFs) and Catalysis
Research has also focused on the use of this acid in the construction of metal-organic frameworks (MOFs). These MOFs have been studied for their catalytic properties, such as CO2 capture and chemical fixation, showcasing the potential of these materials in environmental applications (Wang et al., 2021).
特性
IUPAC Name |
5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYHESYFXENJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



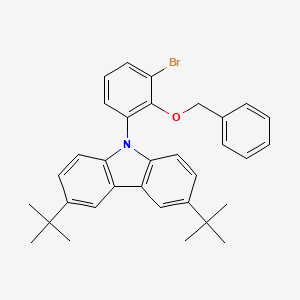
![4,8-Bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8243916.png)
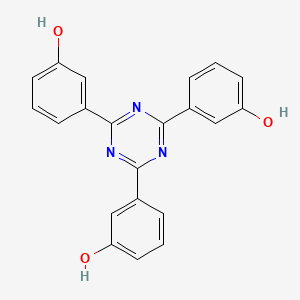
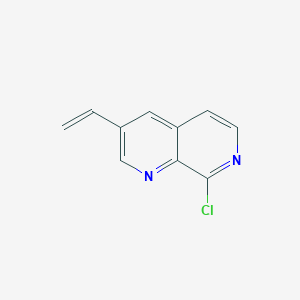
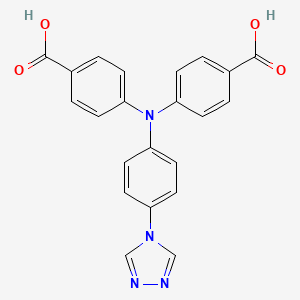
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)
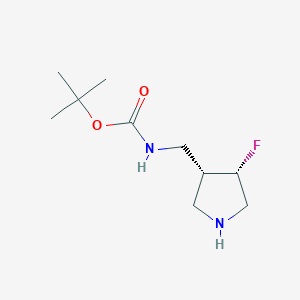
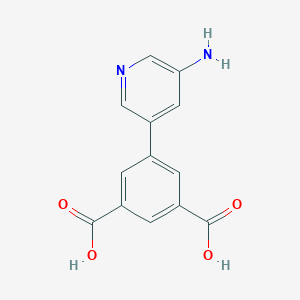
![2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)

![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
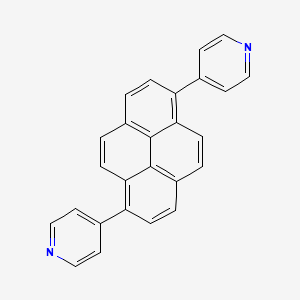
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)